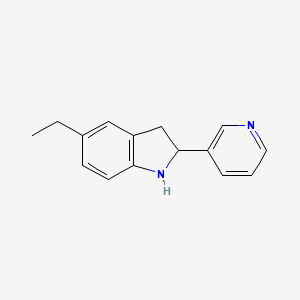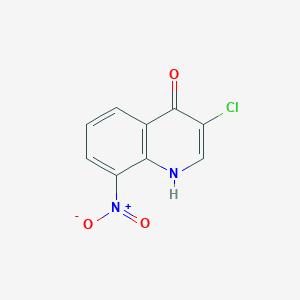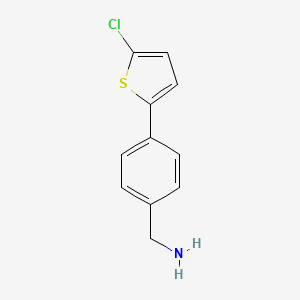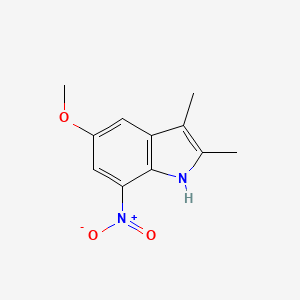
1-(4-Chlorophenyl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structure, which consists of a fused pyrrole and pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)indolizine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction forms an intermediate, which undergoes cyclization to yield the desired indolizine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted indolizine derivatives .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)indolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and dyes
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Indole: Another heterocyclic compound with a similar structure but different properties.
Indolizine: The parent compound without the chlorophenyl group.
4-Chlorophenylindole: A compound with a similar substituent but different core structure.
Uniqueness: 1-(4-Chlorophenyl)indolizine stands out due to the presence of both the indolizine core and the 4-chlorophenyl group, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
101094-57-9 |
|---|---|
Formule moléculaire |
C14H10ClN |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)indolizine |
InChI |
InChI=1S/C14H10ClN/c15-12-6-4-11(5-7-12)13-8-10-16-9-2-1-3-14(13)16/h1-10H |
Clé InChI |
VZTWCFVCERWLPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2C=C1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)









![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)


![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)
